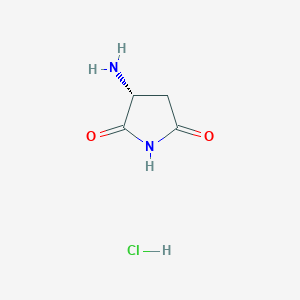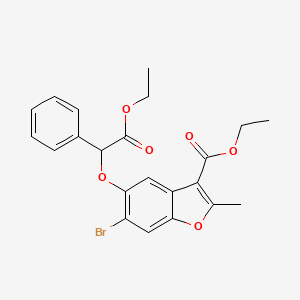![molecular formula C21H24N6O3 B2476552 1,7-二甲基-3-(2-吗啉代乙基)-8-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 900258-68-6](/img/structure/B2476552.png)
1,7-二甲基-3-(2-吗啉代乙基)-8-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
CME 碳二亚胺在肽合成中起着至关重要的作用。它充当偶联试剂,促进氨基酸之间肽键的形成。研究人员使用它在固相肽合成 (SPPS) 或液相肽合成中将氨基酸连接在一起。碳二亚胺活化羧酸基团,使肽键形成效率更高。 它与各种氨基酸和保护基团的兼容性使其成为肽化学中宝贵的工具 .
亲和色谱配体
在亲和色谱中,CME 碳二亚胺充当将生物分子固定在固体载体上的配体。研究人员用这种化合物对色谱树脂进行功能化,以捕获特定的蛋白质、酶或核酸。碳二亚胺与树脂上的羧基反应,形成稳定的酰胺键。 这种固定化允许从复杂混合物中选择性纯化和分离目标分子 .
有机合成中的催化剂
CME 碳二亚胺在各种有机反应中充当催化剂。它通过活化羧酸促进酯化、酰胺化和其他转化。例如,它促进羧酸向酰胺或酯的转化。 它温和的反应条件和与多种官能团的兼容性使其对合成化学家非常有价值 .
脱水剂
在有机合成中,CME 碳二亚胺充当脱水剂。它从反应混合物中去除水分子,使酰胺键形成。研究人员通常使用它将羧酸与胺偶联,从而形成酰胺键。 它在对水敏感的反应中的效率使其成为肽和小分子合成中首选的选择 .
生物偶联和标记
CME 碳二亚胺通过将生物分子(如蛋白质、肽或核酸)连接到其他分子或表面来促进生物偶联。研究人员使用它将荧光染料、生物素或其他标签连接到蛋白质,用于成像、检测或亲和力研究。 碳二亚胺活化生物分子上的羧基,允许精确的标记和修饰 .
药物递送系统
CME 碳二亚胺在设计药物递送系统中得到应用。研究人员使用它将药物或治疗剂与聚合物载体或纳米颗粒偶联。通过形成稳定的酰胺键,它确保了药物的控制释放和靶向递送。 该化合物的生物相容性和稳定性使其适用于开发载药纳米颗粒或水凝胶 .
这些应用突出了 CME 碳二亚胺在科学研究中的多功能性和重要性。它活化羧酸和形成稳定的酰胺键的能力有助于各个领域的发展,从肽化学到药物开发。 如果您需要更多详细信息或有任何其他问题,请随时提问
属性
IUPAC Name |
4,7-dimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-15-14-26-17-18(22-20(26)27(15)16-6-4-3-5-7-16)23(2)21(29)25(19(17)28)9-8-24-10-12-30-13-11-24/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSNXOWKXPJHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(tert-butyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2476469.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2476471.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)




![tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B2476479.png)

![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2476489.png)

![1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2476491.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)
